1,3-Dipropylbenzene
Description
Structure
2D Structure
Properties
CAS No. |
17171-72-1 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1,3-dipropylbenzene |
InChI |
InChI=1S/C12H18/c1-3-6-11-8-5-9-12(10-11)7-4-2/h5,8-10H,3-4,6-7H2,1-2H3 |
InChI Key |
GWTBXGSNWKXTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=CC=C1)CCC |
Origin of Product |
United States |
Synthesis and Manufacturing Processes
The synthesis of alkylbenzenes is most commonly achieved through the Friedel-Crafts alkylation of benzene (B151609). msu.edu However, the direct synthesis of 1,3-dipropylbenzene via this method presents a significant challenge. When using a propylating agent like 1-chloropropane, the initially formed primary carbocation is prone to rearranging into a more stable secondary carbocation. msu.edu This rearrangement results in the formation of isopropylbenzene (cumene) and its derivatives, such as 1,3-diisopropylbenzene (B165221), as the predominant products, rather than the desired n-propyl-substituted compounds. msu.eduquora.com
To circumvent this rearrangement, alternative synthetic strategies are necessary. A common laboratory approach involves a two-step process:
Friedel-Crafts Acylation: Benzene is first reacted with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction forms propiophenone, a ketone, and avoids carbocation rearrangement.
Reduction: The carbonyl group of the ketone is then reduced to a methylene (B1212753) (CH₂) group. This can be accomplished using methods such as the Clemmensen reduction (using zinc-amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).
To obtain this compound, this two-step sequence would need to be performed on a molecule that already contains a directing group to ensure meta-substitution, or the process could be repeated on the initially formed propylbenzene (B89791) under conditions that favor meta-acylation.
Industrial processes for similar compounds, like diisopropylbenzene, often involve the alkylation of benzene or cumene (B47948) with propylene (B89431) over solid acid catalysts, followed by fractional distillation and isomerization steps to isolate the desired isomer. wikipedia.orggoogle.com A similar multi-step industrial process would likely be required for the large-scale production of pure this compound.
Physical and Chemical Properties
1,3-Dipropylbenzene is a colorless liquid. noaa.gov As a nonpolar aromatic hydrocarbon, it is insoluble in water but soluble in common organic solvents like ether and benzene (B151609). solubilityofthings.comnih.gov Its key physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ | nih.gov |
| Molecular Weight | 162.27 g/mol | nih.gov |
| CAS Number | 17171-72-1 | nih.gov |
| Boiling Point | 490 K (217 °C) | nist.gov |
| Density | 0.856 g/cm³ at 25 °C | |
| Melting Point | 210 K (-63 °C) | wikipedia.org |
The chemical reactivity of this compound is dictated by its aromatic ring and the two n-propyl side chains. The alkyl groups are activating, ortho-para directors. In this meta-substituted compound, they synergistically direct incoming electrophiles to the C2, C4, and C6 positions of the benzene ring. Therefore, the molecule readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation at these positions. noaa.gov The benzylic hydrogens on the propyl chains are susceptible to free-radical substitution. It is also noted that polyalkylbenzenes can undergo rearrangement to their more thermodynamically stable isomers under Friedel-Crafts conditions. msu.edu
Spectroscopic Analysis
Spectroscopic analysis provides the structural fingerprint of 1,3-dipropylbenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would show characteristic signals for both the aromatic and aliphatic protons. The aromatic region would feature complex signals for the four protons on the ring. The two equivalent propyl groups would show a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the benzylic methylene (CH₂) protons attached to the ring. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would display distinct signals for the unique carbon atoms in the molecule. Due to symmetry, there would be five signals for the aromatic carbons and three signals for the carbons of the propyl chains.
Infrared (IR) Spectroscopy The IR spectrum of this compound exhibits several key absorption bands that confirm its structure. nist.gov
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H Stretch |
| 3000-2850 | Aliphatic C-H Stretch |
| ~1600, ~1500 | Aromatic C=C Ring Stretch |
| ~1465 | Aliphatic C-H Bend |
| ~780, ~700 | C-H Out-of-plane Bend (indicative of meta-substitution) |
Data derived from typical values for alkylbenzenes. nist.govdocbrown.info
Mass Spectrometry (MS) In mass spectrometry, this compound would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 162, corresponding to its molecular weight. nih.gov The fragmentation pattern is characterized by the loss of alkyl fragments. A prominent peak is expected at m/z 133, resulting from the loss of an ethyl radical (•C₂H₅) to form a stable secondary benzylic carbocation. Another significant fragment is the tropylium (B1234903) ion at m/z 91, a common feature in the mass spectra of alkylbenzenes formed via rearrangement and loss of a C₃H₅ fragment. docbrown.info
Applications in Organic Synthesis
Alkylation Approaches in the Synthesis of Substituted Benzenes
The introduction of alkyl groups onto a benzene (B151609) ring is a fundamental transformation in organic chemistry, primarily achieved through alkylation reactions. These methods form the basis for producing a wide array of alkylbenzenes, including this compound.
Friedel-Crafts Alkylation Protocols for Alkylbenzene Formation
The Friedel-Crafts alkylation, first reported in 1877 by Charles Friedel and James Crafts, is a cornerstone method for forming carbon-carbon bonds between an aromatic ring and an alkyl group. mt.comlibretexts.org The reaction is a type of electrophilic aromatic substitution where an alkyl halide, such as n-propyl chloride, or an alkene, like propylene (B89431), reacts with benzene. mt.comwikipedia.org
The mechanism involves several key steps. mt.com First, a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), interacts with the alkylating agent to generate a carbocation or a highly polarized complex that functions as the electrophile. mt.commt.comyoutube.com This electrophile is then attacked by the π-electrons of the benzene ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex. libretexts.org Finally, a proton is eliminated from the arenium ion, restoring the aromaticity of the ring and yielding the alkylbenzene product. mt.com
A significant challenge in using primary alkyl halides like n-propyl chloride is the propensity for the initially formed primary carbocation to rearrange into a more stable secondary carbocation via a hydride shift. vedantu.com For instance, the reaction of benzene with n-propyl chloride in the presence of AlCl₃ predominantly yields isopropylbenzene (cumene), not n-propylbenzene. vedantu.com This rearrangement complicates the direct synthesis of n-propylated benzenes.
Furthermore, the alkyl group introduced onto the benzene ring is an activating group, making the product more nucleophilic than the starting material. libretexts.org This often leads to polyalkylation, where the monoalkylated product undergoes further reaction to form di-, tri-, or even more substituted benzenes. libretexts.orglibretexts.org While this can be a limitation, it is also the necessary pathway to produce disubstituted products like this compound from benzene. nih.gov
Catalytic Systems in Alkylation Processes (e.g., Zeolite Catalysis, Lewis Acids)
The choice of catalyst is critical in Friedel-Crafts alkylation, influencing both reaction rate and product selectivity.
Lewis Acids: A variety of Lewis acids can catalyze the reaction, with a relative activity order reported as: AlBr₃, AlCl₃, MoCl₅, SbCl₅ > TaCl₅ > NbCl₅ > FeCl₃ > ZrCl₄ > TiCl₄ >> WCl₆. oup.com Aluminum chloride (AlCl₃) is a common and effective catalyst because it readily accepts a pair of electrons from the alkyl halide, facilitating the formation of the carbocation electrophile. libretexts.orgyoutube.com Other Lewis acids such as BF₃, BeCl₂, TiCl₄, and SnCl₄ have also been employed. nih.govbeilstein-journals.org In addition to Lewis acids, strong Brønsted acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can also catalyze the alkylation, particularly when using alkenes as the alkylating agent. nih.govlumenlearning.com
Zeolite Catalysis: In industrial processes, solid acid catalysts, particularly zeolites, have become increasingly important due to their environmental and operational advantages over traditional Lewis acids, such as reducing corrosion and catalyst disposal issues. nih.gov Zeolites are crystalline aluminosilicates with a well-defined porous structure and strong acidic sites. lidsen.com
Several zeolite types, including BEA, MFI (ZSM-5), and MWW, are active catalysts for the alkylation of benzene with propylene. lidsen.com The BEA zeolite is noted for its high activity. lidsen.com The three-dimensional channel system and pore size of zeolites like Beta (BEA) can exert shape selectivity, controlling access for reactants and influencing the distribution of products. nih.gov For the alkylation of benzene with propylene, zeolites with large, three-dimensional channels, such as H-BEA, have shown better performance and stability compared to those with smaller channels like H-ZSM-5. rsc.orgrsc.org The reaction mechanism over zeolites can proceed through either a stepwise pathway or a concerted pathway, with the latter often being kinetically more favorable. rsc.orgrsc.org While these processes are heavily optimized for cumene (B47948) production, diisopropylbenzenes are common byproducts. researchgate.net
Advanced Synthetic Strategies for Alkylbenzene Derivatives
Beyond traditional Friedel-Crafts chemistry, other methods are being explored for the synthesis of alkylbenzenes, although their application for producing simple compounds like this compound is less conventional.
Olefin Metathesis Techniques for Alkyl Chain Arrangement
Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, typically based on ruthenium, molybdenum, or tungsten. wikipedia.org This Nobel Prize-winning reaction has found widespread use in synthesizing complex molecules, polymers, and in processes like the Shell Higher Olefin Process (SHOP). wikipedia.orgsigmaaldrich.com
The reaction proceeds via a metallacyclobutane intermediate, as proposed in the Chauvin mechanism. wikipedia.org While highly effective for creating specific olefinic structures, such as through ring-closing metathesis (RCM) and cross-metathesis (CM), its direct application for the synthesis of simple alkylbenzenes from benzene is not a standard approach. mdpi.comlibretexts.org Olefin metathesis is primarily a tool for modifying existing carbon skeletons containing double bonds rather than for the direct C-H functionalization of an aromatic ring with an alkyl group. mdpi.com
Electrochemical Functionalization Pathways
Electrochemical synthesis offers an alternative approach to forming C-C bonds, often under mild conditions and without the need for traditional chemical oxidants or catalysts. mdpi.com Electrochemical methods have been developed for the site-selective alkylation of certain aromatic compounds. mdpi.com For example, the electrochemical oxidation of a σ-complex formed between a nucleophile (like an organolithium or Grignard reagent) and a nitroaromatic compound can lead to the formation of alkyl nitroaromatics. acs.org
More recently, electrochemistry has been used for the C-H functionalization of molecules like azobenzenes. mdpi.com Photoinduced palladium-catalyzed C-H alkylation of unactivated arenes has also been reported, demonstrating a pathway for forming C(sp²)-C(sp³) bonds under mild conditions. researchgate.net However, these methods are often substrate-specific, sometimes requiring directing groups to achieve selectivity. mdpi.com A general, high-yield electrochemical pathway for the direct synthesis of this compound from benzene is not yet a well-established industrial or laboratory method.
Optimization of Reaction Conditions and Selectivity Control in Alkylbenzene Synthesis
Controlling selectivity is a paramount challenge in alkylbenzene synthesis. This includes managing the degree of alkylation (mono- vs. poly-alkylation) and, crucially for compounds like this compound, directing the position of the incoming alkyl groups (regioselectivity).
Direct alkylation of benzene with propylene to produce diisopropylbenzene (DIPB) typically results in a mixture of isomers. The initial alkylation to form cumene is followed by a second alkylation. This second step often yields a mixture of meta- and para-diisopropylbenzene, with the ortho isomer being less common due to steric hindrance. google.com
A key industrial strategy for producing this compound does not rely on direct alkylation to achieve high meta-selectivity. Instead, it involves the isomerization of the more easily formed 1,4-diisopropylbenzene (B50396). wikipedia.org The 1,4-isomer can be separated from the reaction mixture and subsequently passed over a solid acid catalyst, such as silica-alumina, under specific temperature and pressure conditions to yield an equilibrium mixture containing the desired 1,3-diisopropylbenzene. google.comwikipedia.org
The table below presents research findings on the isomerization of m-diisopropylbenzene (a major component of the feed after p-DIPB removal) to p-diisopropylbenzene, illustrating the influence of temperature on the isomer distribution. A similar equilibrium process is exploited starting with p-DIPB to generate m-DIPB.
Other reaction parameters are also optimized to control selectivity. For instance, in zeolite-catalyzed alkylation, a high benzene-to-propylene molar ratio is used to favor monoalkylation (cumene production) and suppress the formation of di- and tri-isopropylbenzenes. lidsen.com Conversely, adjusting this ratio can shift the product distribution towards higher alkylates when desired. Reaction temperature also plays a crucial role; lower temperatures can improve selectivity for cumene over diisopropylbenzene as the further alkylation reaction has a higher activation energy. acs.org
Table of Mentioned Compounds
Electrophilic Aromatic Substitution Mechanisms in Alkylbenzenes
Electrophilic Aromatic Substitution (EAS) is a characteristic class of reactions for aromatic compounds like benzene and its derivatives. msu.edu The core of this mechanism involves an electrophile attacking the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The presence of substituents on the benzene ring significantly influences the rate and regioselectivity of the substitution.
Alkyl groups, such as the two propyl groups in this compound, are classified as activating groups. libretexts.org They donate electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. libretexts.org Furthermore, alkyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to themselves. libretexts.org
In this compound, the two propyl groups are positioned meta to each other. Their combined directing effects determine the positions of subsequent substitutions. The possible substitution sites are positions 2, 4, 5, and 6.
Position 2: This position is ortho to both propyl groups. It is highly sterically hindered, making substitution at this site less favorable.
Positions 4 and 6: These positions are equivalent. Each is ortho to one propyl group and para to the other. This alignment of directing effects makes positions 4 and 6 the most electronically activated and sterically accessible sites for electrophilic attack.
Position 5: This position is ortho to one propyl group and meta to the other.
Therefore, electrophilic substitution on this compound is expected to yield primarily the 4- and 6-substituted products.
Ring-Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation, Acylation)
The principles of electrophilic aromatic substitution are demonstrated through several key reactions.
Nitration: The nitration of an aromatic ring introduces a nitro group (—NO₂). This is typically achieved by using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). minia.edu.egyoutube.com When this compound is nitrated, the reaction is faster than the nitration of benzene due to the activating nature of the alkyl groups. chemguide.co.uk The primary products formed are 1,3-dipropyl-4-nitrobenzene and 1,3-dipropyl-6-nitrobenzene (which are the same compound), with smaller amounts of the 5-nitro isomer. In some cases, nitration of polyalkylbenzenes can also lead to dealkylation, where an alkyl group is replaced by the nitro group. acs.org
Halogenation: This reaction involves the substitution of a hydrogen atom with a halogen (typically chlorine or bromine). It requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) for chlorination or iron(III) bromide (FeBr₃) for bromination. libretexts.orgchemguide.co.uk The catalyst polarizes the halogen-halogen bond, creating a potent electrophile (e.g., Br⁺) that can be attacked by the aromatic ring. chemistrysteps.comlibretexts.org For this compound, halogenation will predominantly occur at the 4- and 6-positions, guided by the directing effects of the propyl groups.
Sulfonation: Sulfonation introduces a sulfonic acid group (—SO₃H) onto the aromatic ring. The reaction is typically carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. chemistrysteps.com The electrophile is believed to be SO₃ or protonated SO₃. chemistrysteps.com Sulfonation is a reversible reaction; the sulfonic acid group can be removed by treating the product with dilute sulfuric acid. chemistrysteps.comyoutube.com This reversibility allows the sulfonate group to be used as a temporary "blocking group" to direct other substituents to desired positions. chemistrysteps.com In the case of this compound, sulfonation would yield this compound-4-sulfonic acid as the major product.
Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). msu.eduyoutube.com This reaction forms a ketone. For this compound, acylation with a reagent like propanoyl chloride would yield 1-(2,4-dipropylphenyl)propan-1-one. Unlike Friedel-Crafts alkylation, the acyl group is deactivating, which generally prevents further acylation of the same ring. msu.edu While Friedel-Crafts alkylations are known for potential carbocation rearrangements, acylation reactions are not susceptible to this issue. quora.com
Interactive Table 1: Summary of Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Electrophile | Major Product(s) |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) | 1,3-Dipropyl-4-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | 1-Bromo-2,4-dipropylbenzene |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ (Sulfur trioxide) | This compound-4-sulfonic acid |
| Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 1-(2,4-Dipropylphenyl)alkan-1-one |
Side-Chain Modifications and Oxidative Transformations
Beyond reactions involving the aromatic ring, the propyl side chains of this compound can also undergo chemical transformations.
Oxidation Pathways for Alkyl Groups (e.g., Hydroperoxide Formation)
The alkyl groups of alkylbenzenes can be oxidized. A significant industrial process involves the oxidation of diisopropylbenzenes to form diisopropylbenzene hydroperoxides, which are key intermediates in the production of resorcinol (B1680541) and acetone. wikipedia.org A similar pathway exists for this compound.
The formation of this compound hydroperoxide can be achieved by reacting this compound with an oxygen-containing gas, such as air, at elevated temperatures (e.g., 100 °C) and pressures. google.com This oxidation is often facilitated by a catalyst, such as sodium hydroxide (B78521) or a quaternary ammonium (B1175870) hydroxide. google.com The reaction proceeds via a free-radical mechanism, where oxygen attacks the benzylic carbon (the carbon atom of the propyl group attached to the benzene ring) to form a hydroperoxide. The oxidation can potentially occur on one or both propyl groups. By controlling reaction conditions, the formation of hydroperoxides can be favored while suppressing the formation of byproducts like carboxylic acids. epo.org
Interactive Table 2: Conditions for Hydroperoxide Formation from 1,3-Diisopropylbenzene Note: Data is for the closely related 1,3-diisopropylbenzene, as it is well-documented and analogous to this compound.
| Catalyst | Temperature | Pressure | Reaction Time | Outcome | Reference |
|---|---|---|---|---|---|
| 40% NaOH solution | 100 °C | 10 barg | 33 hours | Formation of diisopropylbenzene hydroperoxide | google.com |
| Tetrabutylammonium hydroxide | 100 °C | 10 barg | 22 hours | Formation of diisopropylbenzene hydroperoxide | google.com |
Dehydrogenation Processes in Alkyl Chain Modification
Dehydrogenation is a process that removes hydrogen from a molecule, typically resulting in the formation of a double bond. For this compound, this would involve the conversion of one or both propyl groups into propenyl groups, yielding, for example, 1-propenyl-3-propylbenzene. This type of reaction is analogous to the industrial production of styrene (B11656) from ethylbenzene. Such processes are generally high-temperature, endothermic reactions that require a catalyst, often based on iron oxides. The resulting unsaturated side chains offer new sites for further chemical reactions, such as polymerization.
Catalytic Reaction Dynamics and Mechanisms for Alkylbenzenes
Catalytic processes are crucial for transforming alkylbenzenes into other valuable chemical feedstocks. Zeolites, with their well-defined porous structures and acidic sites, are particularly important catalysts in these reactions. qub.ac.uk
Dealkylation Processes (e.g., Catalytic Cracking over Zeolites)
Dealkylation is the removal of an alkyl group from a molecule. For this compound, this process is a form of catalytic cracking, typically performed over acidic catalysts like zeolites at high temperatures. researchgate.netresearchgate.net Studies on the related compound 1,3-di-iso-propylbenzene (1,3-DIPB) show that dealkylation occurs in a stepwise manner. researchgate.net
The first step is the removal of one propyl group to form propylbenzene (B89791) and propene. researchgate.net
C₆H₄(C₃H₇)₂ → C₆H₅(C₃H₇) + C₃H₆
The resulting propylbenzene can then undergo a second dealkylation step to produce benzene and another molecule of propene. researchgate.net
C₆H₅(C₃H₇) → C₆H₆ + C₃H₆
The efficiency and product distribution of this process are influenced by factors such as reaction temperature, time, and the specific properties of the zeolite catalyst, including its crystal size and acidity. researchgate.net For instance, increasing the temperature can favor the secondary dealkylation of the intermediate (propylbenzene) over the primary dealkylation of this compound, altering the yields of the final products. researchgate.net The pore structure of the zeolite is also critical, as it must be large enough to accommodate the bulky alkylbenzene molecules. researchgate.net The development of hierarchical zeolites with enhanced mesoporosity has been shown to improve the catalytic cracking of large molecules like triisopropylbenzene (B8360398) by mitigating diffusion limitations. qub.ac.ukresearchgate.net
Investigation of Alkyl Group Migration Phenomena
The study of alkyl group migration in alkylaromatic compounds is crucial for understanding and optimizing various industrial processes, such as catalytic reforming and isomerization. In the context of this compound, these phenomena involve the intramolecular or intermolecular transfer of a propyl group, leading to the formation of its isomers (1,2- and 1,4-dipropylbenzene) or other alkylated benzenes. These transformations are typically facilitated by acid catalysts, such as zeolites, under specific temperature and pressure conditions.
Research into the catalytic behavior of di-n-propylbenzenes has explored both isomerization and disproportionation reactions. Disproportionation of n-propylbenzene has been proposed as a method to investigate the intrinsic reaction mechanisms and pore structures of various zeolites. mdpi.com The distribution of the resulting dipropylbenzene isomers can elucidate whether the reaction proceeds through a monomolecular or bimolecular pathway. mdpi.com It has been observed that zeolites with larger pores, specifically 12-membered rings, tend to favor a bimolecular reaction mechanism, which is associated with higher selectivity for disproportionation and greater catalytic stability. mdpi.com
While much of the available research focuses on the more commercially prevalent diisopropylbenzenes, the principles of alkyl group migration are transferable to this compound. Studies on diisopropylbenzene isomerization over various zeolite catalysts, such as Hβ, HY, MCM-22, and HZSM-5, have shown that these catalysts are active in promoting the interconversion of isomers. researchgate.net For instance, the isomerization of 1,4-diisopropylbenzene to 1,3-diisopropylbenzene is a key step in certain industrial syntheses. researchgate.net It is reasonable to infer that this compound would undergo similar migrations, shifting the propyl groups around the benzene ring to achieve a thermodynamic equilibrium between the 1,2-, 1,3-, and 1,4-isomers.
The mechanism of such migrations generally involves the protonation of the aromatic ring by a Brønsted acid site on the catalyst, forming a carbocation intermediate. mdpi.com This intermediate can then undergo a 1,2-hydride shift, effectively moving the position of the alkyl group. The specific product distribution is influenced by the catalyst's pore structure, acidity, and the reaction conditions.
Fundamental Studies on Reactivity and Isomeric Stability of Substituted Benzenes
The reactivity and stability of substituted benzenes like this compound are governed by the electronic and steric effects of the alkyl substituents. The propyl groups in this compound are electron-donating, which activates the aromatic ring towards electrophilic substitution reactions compared to unsubstituted benzene. However, the presence of two alkyl groups also introduces steric hindrance, which can influence the regioselectivity of further reactions.
The relative stability of the dipropylbenzene isomers is determined by their thermodynamic properties, specifically their standard enthalpies (ΔHf°) and Gibbs free energies of formation (ΔGf°). A comprehensive study of the thermodynamic properties of alkylbenzene isomer groups provides calculated values for these properties. nist.gov The isomer with the lowest Gibbs free energy of formation will be the most stable and will predominate at equilibrium.
Below is a data table comparing the calculated standard thermodynamic properties of the three dipropylbenzene isomers in the ideal gas phase at 298.15 K.
| Isomer | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol) | Entropy (S°) (J/mol·K) |
|---|---|---|---|
| 1,2-Dipropylbenzene | -58.4 | 145.1 | 484.5 |
| This compound | -62.5 | 140.7 | 486.2 |
| 1,4-Dipropylbenzene (B1593508) | -63.8 | 140.2 | 485.3 |
Data sourced from a comprehensive study on the thermodynamic properties of alkylbenzene isomer groups. nist.gov
From the data, it is evident that 1,4-dipropylbenzene is the most thermodynamically stable isomer, possessing the lowest standard enthalpy and Gibbs free energy of formation. This compound is slightly less stable, followed by 1,2-dipropylbenzene, which is the least stable of the three. This trend is typical for disubstituted benzenes, where the para-isomer often exhibits the greatest stability due to reduced steric hindrance between the alkyl groups. The ortho-isomer (1,2-dipropylbenzene) experiences the most significant steric strain, rendering it the least stable.
These fundamental thermodynamic differences drive the isomerization reactions discussed in the previous section. When a mixture of dipropylbenzene isomers is subjected to conditions that allow for equilibration, the reaction will favor the formation of the more stable para- and meta-isomers.
Precursor Chemistry for Complex Molecular Architectures and Functional Materials
The specific arrangement of the propyl groups on the benzene ring in this compound provides a unique structural backbone for the synthesis of more complex molecules. Researchers utilize this compound as a starting material to build elaborate molecular architectures and functional materials that find applications in various high-tech industries.
Synthesis of Phosphonated Compounds and Coordination Polymers
While the synthesis of phosphonated materials often starts from halogenated benzenes, research has demonstrated the utility of related dialkylbenzenes as precursors. For instance, the V-shaped molecule benzene-1,3-diphosphonic acid is a key linker for creating coordination polymers. uni-kiel.de These materials are of interest due to their potential for porosity and diverse structural properties. The synthesis of such phosphonic acids can be achieved through a multi-step process starting from a disubstituted benzene, highlighting the role of these foundational structures in materials science. uni-kiel.de In a related context, the isomer 1,3-diisopropylbenzene has been specifically used to synthesize benzene-1,3,5-triphosphonic acid, a building block for supramolecular chemistry.
Formation of Functionalized Aromatic Intermediates for Specialty Chemicals
This compound serves as an intermediate in chemical synthesis for the creation of other value-added chemicals. chemicalbull.com The propyl groups can be chemically modified, or the aromatic ring can undergo further substitution to produce a variety of derivatives. These derivatives are explored for use in sectors such as pharmaceuticals and plastics. chemicalbull.comchemicalbull.com The strategic placement of the two propyl groups influences the regiochemistry of subsequent reactions, such as electrophilic aromatic substitution, allowing chemists to synthesize specific isomers of trisubstituted benzenes that might be difficult to obtain through other routes. libretexts.orgbrainkart.com The synthesis of di- and tri-substituted benzenes is a foundational aspect of organic chemistry, and starting with a pre-substituted compound like this compound is a key strategy. brainkart.comyoutube.com
Role in Polymerization Initiator Development
In the field of polymer chemistry, the development of effective initiators is crucial for controlling polymerization reactions and achieving desired polymer architectures. While research in this area more frequently involves the related compound 1,3-diisopropenylbenzene for creating difunctional anionic initiators, the broader class of dialkylbenzenes is of significant interest. A patent application has mentioned this compound in the context of borate-based base generators, which can be used to initiate polymerization reactions. google.com Another patent includes this compound in a list of organic compounds related to the synthesis of polymers using initiators like 2-Azobisisobutyronitrile (AIBN). google.com These instances suggest its potential role or inclusion in formulations related to the development of new polymeric materials.
Utilization as a Reference Compound in Comparative Studies of Substituted Benzenes
This compound is utilized as a reference compound in analytical chemistry, particularly in the detailed analysis of complex hydrocarbon mixtures like gasoline. In methods such as high-resolution gas chromatography, which separates and identifies hundreds of individual components, having well-characterized standards is essential for accurate peak identification and quantification. publications.gc.cakelid1.ir this compound is listed as a known component in standardized fuel analysis methods, where its retention time and response factor are used to calibrate instruments and identify its presence in fuel samples. publications.gc.cakelid1.irca.gov Its inclusion in these extensive component lists underscores its role as a benchmark for the physical and chromatographic properties of C12 aromatic hydrocarbons. kelid1.ir
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ |
| Molecular Weight | 162.27 g/mol |
| CAS Number | 17171-72-1 |
| Appearance | Colorless Liquid |
| Boiling Point | 217 °C (490 K) |
Data sourced from reference tables used in analytical methods. publications.gc.cakelid1.ir
Solvent Applications in Specialized Chemical Syntheses
The physical properties of this compound, such as its relatively high boiling point and its ability to dissolve a range of organic substances, make it a suitable solvent for specific chemical reactions. chemicalbull.com It is particularly useful in processes that require elevated temperatures. chemicalbull.com Its isomer, 1,3-diisopropylbenzene, has been documented as a high-boiling solvent (used at 170°C) in the synthesis of phosphonate-based linker molecules for coordination polymers. The general class of high-boiling alkylbenzenes, including dipropylbenzenes, are also used commercially as heat transfer fluids in industrial systems that operate at high temperatures. schultzchem.com This application relies on their thermal stability over a wide temperature range. schultzchem.com
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction products or environmental samples, and for its quantification. Gas chromatography and high-performance liquid chromatography are the primary methods utilized for these purposes.
Gas Chromatography (GC) Methodologies for Analysis
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is based on the compound's partitioning between a stationary phase within a capillary column and a gaseous mobile phase. The retention time, the time it takes for the compound to travel through the column, is a key parameter for identification.
The retention behavior of this compound is often characterized by the Kovats retention index (RI), which normalizes retention times relative to those of n-alkanes. This allows for comparison of results across different instruments and conditions. For instance, the identification of various alkylbenzenes, including those up to C12, has been systematically studied using capillary GC with stationary phases like OV-101. pherobase.comnist.govnist.gov The retention index is dependent on the type of stationary phase used, with different values obtained on non-polar, semi-polar, and polar columns. nih.gov For example, on a standard non-polar column, this compound has a reported Kovats retention index of approximately 1188-1209. nih.gov On a polar Carbowax 20M column, the retention index is significantly higher, around 1429.5. nih.govnist.gov
Table 1: Kovats Retention Indices for this compound on Various GC Columns
| Column Type | Stationary Phase | Temperature (°C) | Retention Index | Source(s) |
|---|---|---|---|---|
| Standard Non-Polar | (e.g., OV-101, SE-30) | Isothermal/Programmed | 1188 - 1209 | pherobase.comnist.govnih.gov |
| Standard Polar | Carbowax 20M | 100 | 1429.5 | nih.govnist.gov |
| Semi-Standard Non-Polar | - | - | 1196 | nih.gov |
This table is interactive. Click on the headers to sort.
High-Performance Liquid Chromatography (HPLC) for Reaction Product Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. While GC is often preferred for volatile hydrocarbons, HPLC is particularly valuable for analyzing reaction mixtures that may contain non-volatile or thermally sensitive products, such as those from oxidation or sulfonation reactions of alkylbenzenes. tubitak.gov.trresearchgate.netepa.gov
For the analysis of alkylbenzenes and related compounds, reversed-phase HPLC is commonly employed. tubitak.gov.trresearchgate.net In this mode, a non-polar stationary phase (like C18 or phenyl-based columns) is used with a polar mobile phase, typically a mixture of water and a miscible organic solvent such as acetonitrile (B52724) or methanol. tubitak.gov.trwur.nl The separation mechanism relies on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds, like this compound, will have longer retention times. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often used to effectively separate a wide range of compounds with different polarities. hud.ac.uk Detection is commonly achieved using a UV detector, as the benzene ring in this compound absorbs ultraviolet light. researchgate.netepa.govscribd.com For instance, a wavelength of 257 nm has been used for the detection of m-diisopropylbenzene and its oxidation products. researchgate.netepa.gov
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, including Raman spectroscopy, provides detailed information about the molecular structure and vibrational modes of a molecule.
Raman Spectroscopy Applications in Alkylbenzene Characterization
Raman spectroscopy is a non-destructive technique that measures the inelastic scattering of monochromatic light. The resulting spectrum provides a fingerprint of a molecule's vibrational modes. For alkylbenzenes like this compound, the Raman spectrum can be used to identify characteristic vibrations of both the aromatic ring and the alkyl side chains. researchgate.net
The spectrum of an alkylbenzene typically shows strong bands corresponding to the ring-breathing modes of the benzene ring (around 990-1000 cm⁻¹) and C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹). researchgate.netaps.org The presence of the propyl groups introduces additional bands. These include C-H stretching vibrations of the alkyl CH₂, and CH₃ groups (typically in the 2800-3000 cm⁻¹ region), as well as bending and torsional modes at lower frequencies. researchgate.netrsc.org Studies on various alkylbenzenes have shown that low-frequency bending and torsion modes can exhibit enhanced Raman intensities, which can be sensitive to the specific conformation (e.g., gauche vs. all-trans) of the alkyl chain. researchgate.net These conformation-specific interactions between the alkyl chain and the benzene ring can be probed by Raman spectroscopy, offering insights into the three-dimensional structure of the molecule. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the connectivity and chemical environment of atoms in this compound.
In the ¹H NMR spectrum of this compound, the signals are divided into two main regions: the aromatic region (typically δ 6.8-7.3 ppm) and the aliphatic region (typically δ 0.9-2.6 ppm). docbrown.info The aromatic protons will exhibit complex splitting patterns due to coupling with each other. The aliphatic protons of the two equivalent propyl groups will show distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and benzylic methylene (Ar-CH₂) protons. Based on the analysis of propylbenzene, the terminal CH₃ group appears as a triplet, the middle CH₂ group as a sextet, and the benzylic CH₂ group as a triplet. docbrown.info
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, due to its symmetry, there will be fewer signals than the total number of carbon atoms. One would expect to see four signals for the aromatic carbons and three signals for the propyl chain carbons. docbrown.info The chemical shifts of the aromatic carbons are typically in the range of δ 120-145 ppm, while the aliphatic carbons resonate at higher fields (δ 10-40 ppm). docbrown.info
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H Shift (ppm) | Splitting Pattern | Predicted ¹³C Shift (ppm) | Source(s) |
|---|---|---|---|---|
| Aromatic CH | ~6.9 - 7.2 | Multiplet | ~125 - 129 | docbrown.infodocbrown.info |
| Aromatic C (quaternary) | - | - | ~142 | docbrown.info |
| Ar-CH₂ (benzylic) | ~2.5 - 2.6 | Triplet | ~38 | docbrown.infodocbrown.info |
| -CH₂- | ~1.6 - 1.7 | Sextet | ~24 | docbrown.infodocbrown.info |
| -CH₃ | ~0.9 - 1.0 | Triplet | ~14 | docbrown.infodocbrown.info |
This table is interactive. Click on the headers to sort. Values are estimates based on propylbenzene and related structures.
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₂H₁₈), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, which is approximately 162.27 g/mol . nih.govnist.gov The most characteristic fragmentation pathway for alkylbenzenes is the cleavage of the benzylic bond (the bond between the benzene ring and the first carbon of the alkyl chain), which is the weakest bond in the side chain. This cleavage leads to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation. For this compound, the loss of an ethyl radical (-C₂H₅) from the molecular ion would result in a prominent fragment ion at m/z 133. The most abundant fragment ion, often the base peak, is typically due to the loss of a propyl group leading to a fragment at m/z 119, or more commonly, a benzylic cleavage to form a fragment at m/z 91 ([C₇H₇]⁺), a common feature in the mass spectra of compounds containing a benzyl moiety. docbrown.info The presence of the molecular ion peak confirms the molecular weight, while the specific fragmentation pattern helps to confirm the identity of the compound as an alkylbenzene. docbrown.info
Theoretical and Computational Chemistry Investigations of 1,3 Dipropylbenzene
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal geometry and the distribution of electrons within the molecule, which dictates its stability, reactivity, and physical properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is particularly effective for systems like alkylbenzenes, offering a balance between computational cost and accuracy. DFT studies on substituted benzene (B151609) derivatives focus on calculating key parameters such as optimized geometric structures, frontier molecular orbital energies (HOMO and LUMO), and total energies. researchgate.netglobalresearchonline.net
In the context of 1,3-dipropylbenzene, DFT calculations are used to predict its three-dimensional structure, including bond lengths, bond angles, and the conformation of the propyl chains relative to the benzene ring. The electronic properties derived from these calculations are crucial for predicting the molecule's behavior in chemical reactions. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.net Theoretical calculations for this compound provide essential data on its molecular and electronic characteristics. nih.govchemeo.com
Table 1: Computed Molecular and Electronic Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈ | nih.govnist.gov |
| Molecular Weight | 162.27 g/mol | nih.gov |
| Exact Mass | 162.140850574 Da | nih.gov |
| XLogP3 | 5.1 | nih.gov |
| McGowan's Volume (McVol) | 156.180 ml/mol | chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 152.94 kJ/mol | chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -65.95 kJ/mol | chemeo.com |
This table is interactive. Click on the headers to sort the data.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the complex pathways of chemical reactions. scielo.br By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction routes, providing a detailed, step-by-step understanding of the transformation process. researchgate.net
For any proposed transformation involving this compound, computational methods can calculate the activation energy (the energy barrier that must be overcome for the reaction to occur) and key thermodynamic parameters. researchgate.netmdpi.com Methods like DFT are used to locate the transition state (TS) structure connecting reactants and products. The energy difference between the reactants and the transition state defines the activation barrier, which is a critical factor in determining the reaction rate. scielo.br
Furthermore, these calculations yield important thermodynamic data, such as the enthalpy and Gibbs free energy of reaction, which indicate whether a transformation is energetically favorable. chemeo.com For example, in studying cycloaddition reactions, computational analysis can reveal why a particular regioisomer is formed by showing it proceeds through a lower activation energy barrier. researchgate.net
Table 2: Calculated Thermodynamic Parameters for this compound
| Thermodynamic Parameter | Value | Unit | Source |
| Enthalpy of Vaporization (ΔvapH°) | 45.24 | kJ/mol | chemeo.com |
| Enthalpy of Fusion (ΔfusH°) | 20.49 | kJ/mol | chemeo.com |
| Critical Temperature (Tc) | 651.19 | K | chemeo.com |
| Critical Pressure (Pc) | 2370.28 | kPa | chemeo.com |
This table is interactive. Click on the headers to sort the data.
Simulation of Spectroscopic Properties
Computational simulations can predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and identifying compounds. By simulating spectra from first principles, researchers can assign specific vibrational modes to observed peaks.
Ab initio molecular dynamics (AIMD) based Raman spectroscopy simulations are a state-of-the-art technique for predicting the vibrational fingerprints of molecules. researchgate.netchemrxiv.org This method involves calculating the polarizability of the molecule as it undergoes thermal motion during a molecular dynamics simulation. arxiv.orgnih.gov The Fourier transform of the time-correlation function of the polarizability yields the Raman spectrum.
For this compound, such simulations would provide a theoretical Raman spectrum, revealing the frequencies and intensities of its characteristic vibrational modes. These modes include C-H stretching of the alkyl chains and the aromatic ring, ring breathing modes, and propyl group deformations. These calculated "fingerprints" are crucial for identifying the molecule in complex mixtures and for understanding how its structure evolves in different environments or during a reaction. mdpi.comresearchgate.net While direct simulations on this compound are not widely published, studies on similar molecules like 1,3-diisopropenylbenzene (B1663925) demonstrate the power of this technique to investigate spectral changes during chemical processes. researchgate.netchemrxiv.org
Molecular Dynamics and Diffusion Studies in Porous Materials
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into dynamic processes like diffusion. ut.ac.ir These simulations are particularly useful for understanding how molecules like this compound move through and interact with complex environments such as porous materials, which is relevant in fields like catalysis and separations. nih.gov
MD simulations model the interactions between the diffusing molecule and the atoms of the porous host material (e.g., a zeolite or a metal-organic framework). By tracking the trajectory of the molecule over time, the diffusion coefficient can be calculated. ut.ac.ir Studies on similar aromatic hydrocarbons show that diffusion is strongly influenced by factors such as temperature, molecular size and shape, and the pore size and geometry of the host material. nih.govresearchgate.net For this compound, its linear propyl chains, compared to the bulkier isopropyl groups of its isomer 1,3-diisopropylbenzene (B165221), would be expected to result in different diffusion behavior within sterically constrained pores. researchgate.netmdpi.com An increase in temperature generally accelerates molecular diffusion, while a close match between the molecule's kinetic diameter and the material's pore size can lead to significant mass transfer limitations. nih.gov
Modeling Diffusion Kinetics in Zeolite Systems
The diffusion of this compound in zeolites is a critical factor in its potential applications in catalysis and separation processes. The Zero Length Column (ZLC) technique is an experimental method used to measure the diffusion coefficients and activation energies of hydrocarbons in porous materials.
Studies on the desorption kinetics of this compound from NaY-zeolite crystals have been conducted using the ZLC method. These investigations reveal that the diffusion process is influenced by the molecular size of this compound relative to the zeolite's pore dimensions. The minimum kinetic diameter of this compound is approximately 8.4 Å, which is larger than the 7.4 Å pore opening of NaY zeolite. This size difference suggests that the diffusion is a highly constrained process.
The desorption curve for this compound in NaY crystals is reported to be normal, and due to the highly nonlinear equilibrium adsorption properties, the zero-loading diffusivities are determined using the nonlinear asymptotic form of the ZLC model. researchgate.netsciengine.com The diffusion is found to be micropore controlled. researchgate.net
Experimental measurements have quantified the diffusivity and activation energy for this compound in NaY zeolite. The intrinsic activation energy for the diffusion of this compound has been determined to be approximately 66 kJ/mol. researchgate.netsciengine.com Diffusivity values are in the range of 10⁻¹⁷ m²/sec. researchgate.net One study reported a diffusivity value at 25°C of around 2x10⁻¹⁷ m²/sec. researchgate.net These kinetic parameters are essential for developing and validating computational models that aim to simulate the diffusion process.
Table 1: Experimental Diffusion Data for this compound in NaY Zeolite
| Parameter | Value | Reference |
|---|---|---|
| Zeolite Type | NaY | researchgate.netresearchgate.net |
| This compound Kinetic Diameter | 8.4 Å | researchgate.net |
| NaY Zeolite Pore Opening | 7.4 Å | researchgate.net |
| Intrinsic Activation Energy of Diffusion | ~66 kJ/mol | researchgate.netsciengine.com |
| Diffusivity Range | 10⁻¹⁷ m²/sec | researchgate.net |
Computational Characterization of Host-Guest Interactions
Computational chemistry methods are instrumental in elucidating the specific interactions between a guest molecule, such as this compound, and a host material like a zeolite. These host-guest interactions govern the adsorption and diffusion behavior at the molecular level. Methodologies such as Molecular Dynamics (MD) and Grand Canonical Monte Carlo (GCMC) simulations, often complemented by Density Functional Theory (DFT) calculations, are employed to characterize these interactions. upo.esuva.nl
For aromatic molecules within zeolites, computational studies typically investigate:
Adsorption Sites: GCMC simulations can identify the energetically favorable locations for the guest molecule within the zeolite's porous structure. nih.gov For alkylbenzenes in faujasite-type zeolites like NaY, preferential adsorption sites are often found within the supercages, influenced by interactions with the framework and any present cations. rsc.org
Interaction Energies: These calculations quantify the strength of the interaction between the guest molecule and the zeolite framework. The interaction energy is a composite of van der Waals forces and electrostatic interactions. DFT calculations can provide accurate adsorption energies, which can be benchmarked against experimental data when available. uva.nl The interaction of the π-system of the benzene ring with the zeolite's acidic sites or cations is a key factor. researchgate.net
Molecular Orientation and Conformation: Simulations can reveal the preferred orientation and conformation of the guest molecule within the confined space of the zeolite pores. Given the size of this compound relative to the NaY zeolite pores, steric constraints are expected to play a significant role in its orientation. researchgate.net The flexibility of the propyl chains allows the molecule to adopt conformations that optimize its fit within the host structure.
While specific computational studies detailing the host-guest interactions of this compound in zeolites are not extensively documented in the reviewed literature, the principles derived from studies on similar molecules like benzene and other alkylbenzenes are applicable. nih.govrsc.org Such simulations would involve placing the this compound molecule within a model of the zeolite framework and calculating the energetic and structural parameters to understand its behavior. The choice of force field is crucial for the accuracy of MD and GCMC simulations, as it defines the potential energy of the system. upo.es
Future Research Directions for 1,3 Dipropylbenzene Chemistry
Development of Novel Catalytic Systems for Enhanced Synthesis and Selectivity
The synthesis of alkylbenzenes, including 1,3-dipropylbenzene, is critically dependent on the efficiency and selectivity of catalytic systems. Historically, processes have relied on homogeneous catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3). tandfonline.com However, these substances are highly corrosive and pose significant environmental and safety challenges. tandfonline.com Future research is intensely focused on developing safer and more effective solid acid catalysts.
Key research trends include:
Zeolite Catalysts: Large-pore zeolites such as HY, H-MOR, H-BEA, and ZSM-12 are at the forefront of this research. researchgate.netgoogle.com Studies show that these materials can serve as shape-selective catalysts, favoring the formation of specific isomers. researchgate.net For instance, 1,3-diisopropylbenzene (B165221) can be prepared through the thermal isomerization of its 1,4-isomer over a solid acid catalyst. wikipedia.org Research into modifying zeolite structures, through methods like dealumination and desilication, aims to create mesoporosity, which can improve diffusivity and catalyst stability, further enhancing selectivity for desired products. researchgate.net
Bifunctional and Novel Solid Acids: The development of bifunctional "Oxide-Zeolite" (OX-ZEO) systems and other solid acids like niobic acid represents another promising frontier. tandfonline.commdpi.com These catalysts can offer new reaction pathways, such as the synthesis of linear alkylbenzenes from biomass-derived furan (B31954) and linear alkenes, demonstrating a move towards more sustainable feedstocks. tandfonline.com Research continues to explore the catalytic activity of these materials in alkylation and transalkylation reactions to optimize yield and minimize by-products. google.comresearchgate.net
| Catalyst Type | Key Research Focus | Advantages Over Traditional Catalysts |
| Large-Pore Zeolites (e.g., H-BEA, ZSM-12) | Improving isomer selectivity; Enhancing catalyst stability through modification (dealumination, desilication). researchgate.netgoogle.com | Reusable, non-corrosive, enhanced product selectivity. researchgate.net |
| Niobic Acid | Use in novel reaction pathways, such as from biomass-derived feedstocks. tandfonline.com | Enables greener synthesis routes, avoids hazardous traditional catalysts. tandfonline.com |
| Bifunctional "Oxide-Zeolite" (OX-ZEO) | Coupling reactions, such as CO2 hydrogenation with benzene (B151609) alkylation. mdpi.com | Potential for carbon capture and utilization in chemical synthesis. mdpi.com |
Exploration of Undiscovered Functionalized Derivatives and Their Properties
The this compound molecule serves as a scaffold for creating a diverse range of functionalized derivatives. Future research will focus on exploring novel derivatization reactions and characterizing the properties of the resulting compounds for new applications.
Known reactions of the related 1,3-diisopropylbenzene provide a roadmap for future exploration, including:
Side-Chain Modifications: Reactions such as oxidation, dehydrogenation, and bromination of the propyl side chains can lead to new molecules. eastman.com
Ring Substitution Reactions: The aromatic ring can be functionalized through nitration, sulfonation, and acetylation, creating a host of new intermediates. eastman.com
The resulting functionalized derivatives have potential applications as:
Specialty Polymers and Stabilizers: Derivatives can be used as monomers for high-performance polymers or as additives that enhance the stability of materials. eastman.comprof-research.com
Advanced Lubricants and Biofuels: Long-chain derivatives, such as 1-phenyl pentadecane, are noted for their biodegradability and potential use in high-value chemicals, biofuels, or as lubricant additives. researchgate.neteastman.com
Complex Chemical Intermediates: Functionalized dipropylbenzenes can serve as building blocks for more complex molecules, such as benzene-1,3,5-triphosphonic acid. sigmaaldrich.com
Research in this area will involve synthetic chemistry to create these new derivatives and advanced analytical techniques to understand their physical and chemical properties.
Advanced Computational Modeling for Predictive Chemistry and Materials Design
Computational chemistry is becoming an indispensable tool for accelerating research and development in alkylbenzene chemistry. Advanced modeling can predict reaction outcomes, molecular properties, and environmental fate, reducing the need for extensive and time-consuming laboratory experiments.
Future research directions in this domain include:
Reaction Mechanism and Catalyst Modeling: Computational models can elucidate the complex reaction pathways involved in the catalytic cracking and dealkylation of this compound. researchgate.net For example, modeling can help understand how the activation energies of different reaction steps influence product distribution at various temperatures. researchgate.net This allows for the rational design of catalysts with optimized activity and selectivity.
Environmental Fate Modeling: Fugacity models can predict the environmental distribution of this compound and its derivatives, assessing how they partition between air, water, and soil. oecd.org This predictive capability is vital for designing chemicals with a reduced environmental footprint.
Quantum Chemistry for Reactivity Analysis: Techniques based on electron density distribution, such as the Molecular Electron Density Theory (MEDT), can be applied to understand the electronic structure and reactivity of this compound and its derivatives, guiding the synthesis of new compounds. mdpi.com
Interdisciplinary Applications in Emerging Technologies and Chemical Engineering
The versatility of this compound and its derivatives positions them as key components in a variety of technological and industrial fields. Future research will focus on leveraging their unique properties for interdisciplinary applications.
| Application Area | Specific Use of this compound or its Derivatives |
| Materials Science | Intermediate for polymers, protective coatings, and stabilizers. eastman.comprof-research.com |
| Consumer and Industrial Products | Component in synthetic lubricants, peroxides, consumer printing inks, and photographic chemicals. eastman.com |
| Energy Sector | Precursor for high-value chemicals and potential biofuels. researchgate.net |
| Chemical Engineering | Used as a process solvent and a fundamental intermediate in chemical synthesis. eastman.com |
The role of this compound as a chemical intermediate is central to its utility. eastman.comprof-research.com Research in chemical engineering will continue to optimize the manufacturing processes for both this compound and its downstream products, focusing on improving efficiency, yield, and cost-effectiveness. The development of continuous flow reactors, advanced separation techniques, and integrated process designs are key areas of investigation.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 1,3-Dipropylbenzene, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves Friedel-Crafts alkylation of benzene with 1-chloropropane or via catalytic alkylation using propene. Key steps include:
Catalyst selection : Aluminum chloride (AlCl₃) is commonly used, but alternative catalysts like FeCl₃ may reduce side reactions .
Solvent optimization : Reactions in non-polar solvents (e.g., dichloromethane) improve selectivity for the 1,3-isomer over the 1,2- or 1,4-isomers .
Temperature control : Maintaining 40–60°C minimizes polyalkylation byproducts .
- Validation : Purity is confirmed via GC-MS and NMR spectroscopy, with comparative retention indices and spectral libraries (e.g., NIST Chemistry WebBook) .
Q. How can researchers distinguish this compound from structural isomers during characterization?
- Answer : Use a combination of:
NMR spectroscopy : The aromatic proton splitting pattern in ¹H NMR (e.g., a singlet for symmetry in 1,3-substitution vs. doublets in 1,2/1,4 isomers) .
Mass spectrometry : Fragmentation patterns differ due to alkyl chain positioning.
Chromatographic retention times : Reverse-phase HPLC with C18 columns separates isomers based on polarity differences .
Advanced Research Questions
Q. What experimental design strategies optimize this compound synthesis for high regioselectivity?
- Answer : Employ Design of Experiments (DoE) to evaluate variables:
Catalyst loading : Higher AlCl₃ concentrations (10–15 mol%) favor monoalkylation but risk side reactions .
Stoichiometry : A 2:1 propyl halide-to-benzene ratio minimizes di- or tri-substituted products .
Inert atmosphere : Nitrogen or argon prevents catalyst deactivation (e.g., AlCl₃ hydrolysis) .
- Contradiction note : Some studies report FeCl₃ as a greener catalyst but with lower yields (60–70% vs. AlCl₃’s 85–90%) .
Q. How should researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?
- Answer :
Source evaluation : Prioritize data from NIST Standard Reference Database 69, which uses calibrated combustion calorimetry .
Error analysis : Discrepancies may arise from impurities in samples; cross-validate via differential scanning calorimetry (DSC) .
Computational validation : Compare experimental ΔfH° with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to identify outliers .
Q. What advanced applications of this compound are emerging in materials science?
- Answer :
Liquid crystal precursors : Its rigid aromatic core and flexible alkyl chains enable mesophase formation in nematic liquid crystals .
Polymer additives : Acts as a plasticizer in polyvinyl chloride (PVC) due to low volatility and high thermal stability .
Supramolecular hosts : Functionalized derivatives form inclusion complexes with fullerenes .
Q. What methodologies assess the environmental stability and degradation pathways of this compound?
- Answer :
Photolysis studies : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents; monitor via HPLC-MS for hydroxylated byproducts .
Biodegradation assays : Use soil microbiota or activated sludge models (OECD 301B) to measure half-life under aerobic conditions .
Computational modeling : Predict persistence using EPI Suite’s BIOWIN models .
Contradiction Analysis in Published Data
Q. How can researchers reconcile conflicting reports on this compound’s reactivity in electrophilic substitution?
- Answer :
Contextualize reaction conditions : Nitration yields vary with mixed acid (HNO₃/H₂SO₄) ratios; higher acidity favors para-directing effects despite meta-substitution .
Side-reaction profiling : Byproducts like 1,3,5-tripropylbenzene may form under prolonged reaction times, skewing selectivity data .
Cross-study validation : Replicate key experiments using standardized protocols (e.g., ACS guidelines) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
